![molecular formula C17H17FN2O2 B4925852 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is an ornithine decarboxylase (ODC) inhibitor, which means that it can prevent the production of polyamines, which are essential for cell growth and division.
Mechanism of Action
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide works by inhibiting the activity of ODC, which is an enzyme that is essential for the production of polyamines. Polyamines are molecules that are involved in cell growth and division, and are therefore essential for the growth of cancer cells. By inhibiting the production of polyamines, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of polyamines, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can be expensive to produce, which can be a limitation for some labs. In addition, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for research on N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide. One area of interest is the development of new formulations of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide that can improve its bioavailability and reduce its side effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide treatment. Finally, there is interest in combining N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide with other drugs to improve its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 2,4-dimethylaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide.
Scientific Research Applications
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has also been studied for its potential use in the prevention of cancer recurrence. In addition, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been investigated for its potential use in the treatment of other diseases, such as parasitic infections and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-6-7-15(12(2)8-11)20-16(21)10-19-17(22)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGLYJWMBLBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.